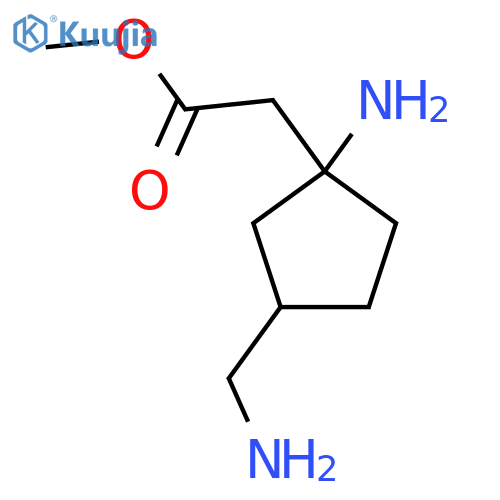Cas no 2172110-52-8 (methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate)

2172110-52-8 structure
商品名:methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate
methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate
- EN300-1284756
- methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate
- 2172110-52-8
-
- インチ: 1S/C9H18N2O2/c1-13-8(12)5-9(11)3-2-7(4-9)6-10/h7H,2-6,10-11H2,1H3
- InChIKey: OOTFOEQTYZNJAY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1(CCC(CN)C1)N)=O
計算された属性
- せいみつぶんしりょう: 186.136827821g/mol
- どういたいしつりょう: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 78.3Ų
methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1284756-250mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-100mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-1000mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-500mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-10000mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-2500mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-1.0g |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1284756-50mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1284756-5000mg |
methyl 2-[1-amino-3-(aminomethyl)cyclopentyl]acetate |
2172110-52-8 | 5000mg |
$2443.0 | 2023-10-01 |
methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
2172110-52-8 (methyl 2-1-amino-3-(aminomethyl)cyclopentylacetate) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 249916-07-2(Borreriagenin)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
